Quinoxaline-6-carbohydrazide and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are structurally characterized by the presence of a quinoxaline nucleus, which is a fused ring system combining benzene and pyrazine rings. The versatility of the quinoxaline scaffold allows for a variety of substitutions, which can lead to compounds with different pharmacological properties.
The mechanism of action of quinoxaline derivatives varies depending on the specific structure and substituents present on the quinoxaline nucleus. For instance, quinoxaline-carbohydrate hybrids have been shown to cleave double-stranded DNA at specific sites upon irradiation with long-wavelength UV light, indicating their potential as photo-induced DNA cleaving agents1. Quinoline hydrazide/hydrazone derivatives, which share structural similarities with quinoxaline derivatives, have been reported to exhibit antibacterial activity by targeting various bacterial enzymes such as DNA gyrase and enoyl ACP reductase2. Additionally, quinoxaline-2-carboxylate 1,4-dioxide derivatives have demonstrated antituberculosis activity, with their efficacy being influenced by the nature of the substituents on the quinoxaline nucleus3. The 6H-Indolo[2,3-b]quinoxalines interact with DNA and proteins through intercalation, which is a key mechanism for their pharmacological activities, including anticancer and antiviral effects4.
Quinoxaline derivatives have shown promising results as antimicrobial agents. Studies have revealed that quinoxaline N,N-dioxide and its derivatives possess significant antimicrobial activity against a range of bacterial and yeast strains. The minimum inhibitory concentrations (MICs) of these compounds suggest their potential as new drugs for antimicrobial chemotherapy, with some derivatives completely eliminating bacterial strains in cellular viability tests5.
The fight against tuberculosis has been bolstered by the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives. These compounds have been evaluated for their in vitro antituberculosis activity, with certain derivatives showing good activity against drug-resistant strains of Mycobacterium tuberculosis. The antituberculosis activity is notably affected by the substituents on the quinoxaline nucleus, with some compounds also demonstrating activity in macrophages3.
Quinoxaline derivatives have also been explored for their anticancer properties. A series of quinoxalines with various substituents were synthesized and evaluated for their in vitro anticancer activity. The results from preliminary screenings indicated that many of these derivatives inhibited the growth of various tumor cell lines. Additionally, some compounds showed selectivity in their activity and one compound exhibited good activity against Candida albicans, suggesting potential antifungal applications6.
The ability of quinoxaline derivatives to interact with DNA has been exploited for therapeutic purposes. Quinoxaline-carbohydrate hybrids, for example, have been designed to selectively cleave DNA, which could be useful in the development of novel anticancer therapies1. The 6H-Indolo[2,3-b]quinoxalines, with their DNA intercalation properties, have been identified as a valuable scaffold for the design of molecules with diverse biological activities, including anticancer and antiviral applications4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: